molecular formula C26H32O15 B021305 Henryoside CAS No. 72021-23-9

Henryoside

Cat. No.: B021305
CAS No.: 72021-23-9
M. Wt: 584.5 g/mol
InChI Key: BHHRYVYZZQIPGU-NXEOTYAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Henryoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Properties

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHRYVYZZQIPGU-NXEOTYAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of Henryoside and where is it found in nature?

A1: this compound is a salicin derivative bis-glucoside, formally known as 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoic acid [2-(β-D-glucopyranosyloxy)phenyl]methyl ester. [, ] It has been isolated from the leaves and stems of Viburnum cylindricum [], as well as the aerial parts of Viburnum veitchii. []

Q2: Have any new derivatives of this compound been discovered recently?

A2: Yes, recent research has led to the discovery of several new this compound derivatives. These include:

  • 2′-O-acetylthis compound, 2′,3′-di-O-acetylthis compound, 2′,6′-di-O-acetylthis compound, 2′,3′,6′-tri-O-acetylthis compound, and 2′,3′,4′,6′-tetra-O-acetylthis compound isolated from Viburnum cylindricum. []
  • 2′β-acetyl-3′β-(3-methylbutyryl)-henryoside and 2′β,6′β-diacetyl-3′β-(3-methylbutyryl)-henryoside isolated from Viburnum veitchii. []
  • 3′-O-[(2S)-2-methylbutanoyl]this compound, isolated from Viburnum plicatum var. tomentosum. []

Q3: What methods were used to determine the structure of these novel this compound derivatives?

A3: The structures of these new compounds were elucidated using a combination of chemical and spectroscopic techniques. [, , ] This likely included methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.

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